N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide, also known as CFTR modulator VX-770 or Ivacaftor, is a small molecule drug that has been developed to treat cystic fibrosis (CF). Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. The disease is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the transport of salt and water across cell membranes. Ivacaftor is designed to enhance the function of the CFTR protein in CF patients who have specific mutations in the CFTR gene.
Mechanism of Action
Ivacaftor works by binding to the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide protein and enhancing its function. The drug specifically targets N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations that result in reduced chloride ion transport across cell membranes. Ivacaftor increases the open probability of the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide channel, allowing more chloride ions to pass through the membrane. This results in improved hydration of the airway surface liquid and improved mucociliary clearance in the lungs of CF patients.
Biochemical and Physiological Effects
Ivacaftor has been shown to have several biochemical and physiological effects in CF patients. The drug increases chloride ion transport across cell membranes and improves airway hydration, which leads to improved mucociliary clearance and reduced airway obstruction. Ivacaftor also reduces inflammation and oxidative stress in the lungs of CF patients.
Advantages and Limitations for Lab Experiments
Ivacaftor has several advantages for lab experiments, including its high purity and specificity for N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations. The drug has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Ivacaftor has some limitations for lab experiments, including its high cost and limited availability. The drug is also only effective for CF patients with specific mutations in the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide gene.
Future Directions
There are several future directions for the development of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators like Ivacaftor. One direction is the development of drugs that target N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations that are not responsive to Ivacaftor. Another direction is the development of combination therapies that target multiple N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide mutations and enhance N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide function. Additionally, there is a need for more research into the long-term effects of N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators on CF patients and the development of new biomarkers to monitor N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide function.
Synthesis Methods
The synthesis of Ivacaftor involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available and include 2-methylbenzene-1,4-diamine, 2-bromobenzoic acid, 4-cyano-2-fluorobenzoyl chloride, and 2-benzofuran-1-carboxylic acid. The synthesis has been optimized to produce Ivacaftor with high purity and yield.
Scientific Research Applications
Ivacaftor has been extensively studied in preclinical and clinical trials for the treatment of cystic fibrosis. The drug has been shown to improve lung function, reduce exacerbations, and improve quality of life in CF patients with specific mutations in the N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide gene. Ivacaftor has also been studied in combination with other N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide modulators to further enhance N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide function.
properties
IUPAC Name |
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O3/c1-14-10-17(27-23(29)18-8-6-15(13-26)11-19(18)25)7-9-20(14)28-24(30)22-12-16-4-2-3-5-21(16)31-22/h2-12H,1H3,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBBZDVCTHQFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl]-1-benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.